![molecular formula C22H33N3O3 B14776741 benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)
benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Attachment of the Amino Acid Moiety: The amino acid derivative can be coupled to the piperidine ring using peptide coupling reagents.
Formation of the Carbamate Group: The cyclopropyl carbamate moiety can be introduced through carbamation reactions using cyclopropyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction may produce secondary amines.
科学研究应用
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the carbamate group may inhibit enzymes such as acetylcholinesterase. These interactions can modulate various biochemical pathways, leading to the compound’s pharmacological effects.
相似化合物的比较
Similar Compounds
Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer properties.
Uniqueness
Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound for drug development.
属性
分子式 |
C22H33N3O3 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-13-7-6-10-19(24)14-25(18-11-12-18)22(27)28-15-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,23H2,1-2H3 |
InChI 键 |
RSYIGWJCRVMOAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
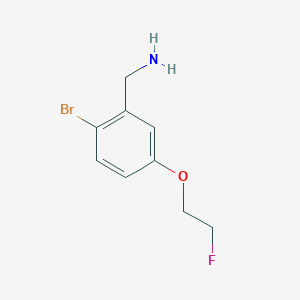
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
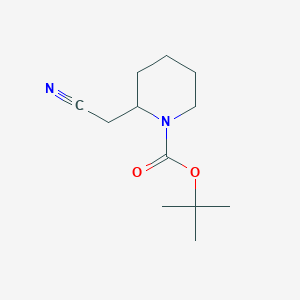
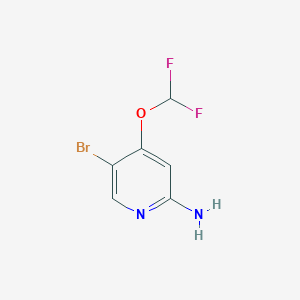
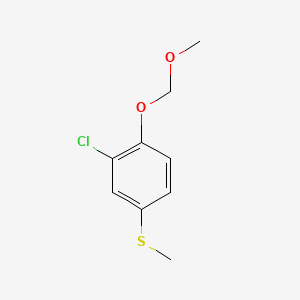
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
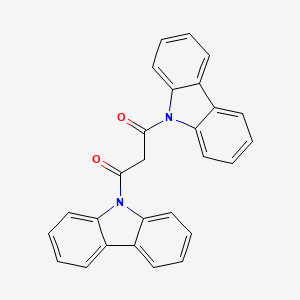

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
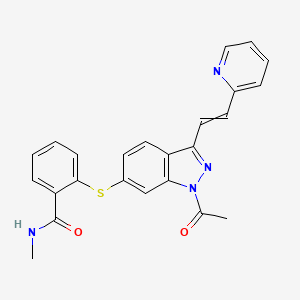
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
